
3-Methoxybenzonitrile
Overview
Description
3-Methoxybenzonitrile, also known as m-Anisyl cyanide, is an organic compound with the chemical formula C8H7NO. It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a benzene ring. This compound is a colorless solid that is moderately soluble in water and stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzonitrile can be synthesized through various methods. One common method involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxybenzaldoxime, which is then dehydrated to yield this compound. Another method involves the reaction of 3-methoxyphenylmagnesium bromide with cyanogen bromide .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid.
Reduction: It can be reduced to form 3-methoxybenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols
Major Products:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
3-Methoxybenzonitrile serves as a building block in the synthesis of various compounds:
- Pharmaceuticals : It is utilized in developing drugs targeting specific biological pathways.
- Agrochemicals : Used in creating pesticides and herbicides.
- Dyes : Acts as an intermediate in dye production, contributing to organic pigments .
Biology
The compound has shown potential in biological applications:
- Antibacterial Activity : Research indicates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 8 μM for certain derivatives.
- Antiproliferative Activity : Studies have demonstrated antiproliferative effects against cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 μM .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : It is used to synthesize new therapeutic agents that may exhibit enhanced biological activity against specific targets .
- Metabolic Pathways : Investigations into its metabolic pathways highlight its importance in biochemical processes, suggesting further research into its therapeutic applications.
Case Studies
Several studies illustrate the diverse applications of this compound:
- Laccase Enzyme Interaction : A study documented interactions between laccases and substituted benzonitriles, including this compound, which may have implications for bioremediation and wood treatment processes .
- Synthesis of Derivatives : Research focusing on methoxy-substituted benzonitriles indicates their potential as intermediates in drug development, particularly for compounds with enhanced biological activity against specific targets .
- Management of Plant-Parasitic Nematodes : Field trials demonstrated that derivatives like 4-hydroxy-3-methoxybenzonitrile significantly reduced cyst numbers of the soybean cyst nematode (Heterodera glycines), improving soybean yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-Methoxybenzonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a precursor to biologically active compounds that interact with specific enzymes or receptors. The methoxy and nitrile groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group
Uniqueness: 3-Methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile building block in organic synthesis makes it valuable in research and industrial applications .
Biological Activity
3-Methoxybenzonitrile, also known as m-methoxybenzonitrile or 3-cyanoanisole, is an organic compound with the molecular formula and a CAS number of 1527-89-5. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial, antiproliferative, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
The following table summarizes key chemical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 133.15 g/mol |
Density | 1.086 g/cm³ |
Melting Point | 20-22 °C |
Boiling Point | 233.2 °C |
Flash Point | 105 °C |
Solubility | Insoluble in water |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity. A study found that derivatives of methoxy-substituted benzonitriles demonstrated selective antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these activities was reported at around 8 μM for certain derivatives, indicating a promising potential for these compounds in antibacterial applications .
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines. A notable study indicated that certain methoxy-substituted derivatives showed IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These results suggest that the compound may inhibit tumor growth effectively, although the mechanism of action requires further elucidation .
Table: Antiproliferative Activity of Methoxy-Substituted Benzonitriles
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-Hydroxy-4-methoxy | MCF-7 | 1.2 |
2-Hydroxy-4-methoxy | HCT116 | 3.7 |
This compound | Various | 2.2 - 5.3 |
Antioxidant Activity
In addition to its antibacterial and antiproliferative properties, this compound has shown antioxidative activity. Compounds with similar structures exhibited improved antioxidant capabilities compared to standard references like BHT (butylated hydroxytoluene). The antioxidative activity was confirmed through several assays, suggesting that these compounds can mitigate oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to or derived from this compound:
- Laccase Enzyme Interaction : A study reported the interaction of laccases with various substituted benzonitriles, including this compound, highlighting its role in enzymatic reactions that could lead to applications in bioremediation and wood treatment .
- Synthesis of Derivatives : Research focusing on the synthesis of methoxy-substituted benzonitriles has revealed their potential as intermediates in drug development, particularly in creating compounds with enhanced biological activity against specific targets.
- Metabolic Pathways : Investigations into the metabolic pathways involving nitriles have underscored the importance of compounds like this compound in various biochemical processes, indicating a need for further research into their therapeutic applications .
Q & A
Q. Basic: What are the critical parameters for synthesizing 3-Methoxybenzonitrile with high purity, and how can side reactions be minimized?
To achieve high-purity this compound, reaction conditions must be tightly controlled. For example, dealkylation reactions using SiCl₄/LiI and BF₃ require anhydrous environments to prevent hydrolysis . Purification via fractional distillation (boiling point: 111–112°C at 13 mmHg) is recommended, with refractive index monitoring (n²⁰/D = 1.5402) to verify purity . Side reactions like nitrile hydrolysis can be suppressed by avoiding aqueous conditions and using desiccants.
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
This compound is classified as acutely toxic (dermal and inhalation hazards) . Key protocols include:
- Use of fume hoods to prevent vapor inhalation.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Avoidance of dust formation; spills should be contained with inert absorbents and disposed of as hazardous waste .
In case of fire, note that combustion releases hydrogen cyanide (HCN) and nitrogen oxides (NOₓ); water spray or CO₂ extinguishers are suitable .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound derivatives?
Discrepancies in IR or NMR data may arise from solvent effects, impurities, or tautomerism. For example:
- IR Spectrum : The nitrile stretch (C≡N) typically appears at ~2230 cm⁻¹ but may shift due to conjugation with the methoxy group .
- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution (meta vs. para) . Cross-validation with high-resolution mass spectrometry (HRMS) and computational tools (e.g., ACD/Labs Percepta) can resolve ambiguities .
Q. Advanced: What experimental strategies optimize the use of this compound in solid-state dye laser applications?
This compound serves as a precursor for organic pigments with tunable emission properties. Key strategies include:
- Pigment Design : Introduce electron-withdrawing groups (e.g., cyano) to enhance photostability.
- Crystallography : Optimize crystal packing via solvent evaporation techniques to minimize non-radiative decay .
- Laser Performance Testing : Measure lasing thresholds and wavelength stability using pulsed excitation sources (e.g., Nd:YAG lasers).
Q. Methodological: What analytical techniques are most effective for quantifying this compound in multicomponent reaction mixtures?
- Gas Chromatography (GC) : Ideal due to its volatility; use a polar column (e.g., DB-WAX) and flame ionization detection (FID) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm (nitrile absorption) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode for trace analysis, with m/z 133.15 [M+H]⁺ .
Q. Advanced: How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at the para position. However, in nucleophilic reactions (e.g., cyano group displacement), the meta-directing nature of -OCH₃ stabilizes intermediates through conjugation, reducing reactivity compared to unsubstituted benzonitrile. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .
Q. Methodological: What isotopic labeling approaches are available for tracking this compound in metabolic or environmental studies?
Deuterated analogs (e.g., CD₃O-substituted derivatives) can be synthesized using deuterated methoxy precursors. These are analyzed via GC-MS or ²H NMR to trace degradation pathways or metabolic turnover . For environmental studies, ¹³C-labeled nitrile groups enable tracking using isotope-ratio mass spectrometry (IRMS).
Q. Advanced: How can researchers mitigate challenges in scaling up this compound synthesis while maintaining yield and purity?
- Process Optimization : Replace batch reactors with continuous flow systems to control exothermic reactions (e.g., nitrile formation).
- Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized BF₃ on silica) to reduce waste .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Properties
IUPAC Name |
3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUMLEPNAZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074695 | |
Record name | Benzonitrile, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-89-5 | |
Record name | 3-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzonitrile, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methoxybenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5E89BBS6 | |
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